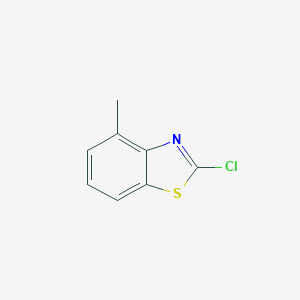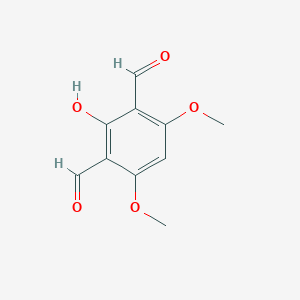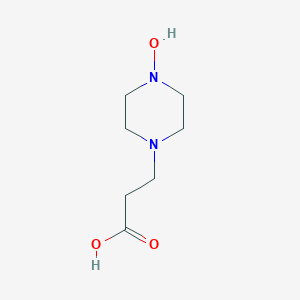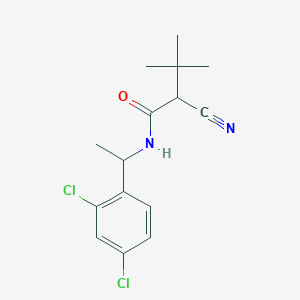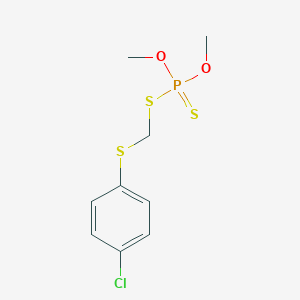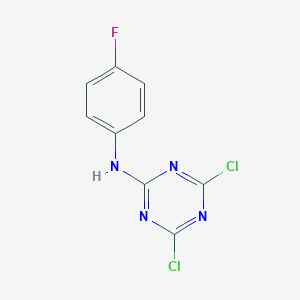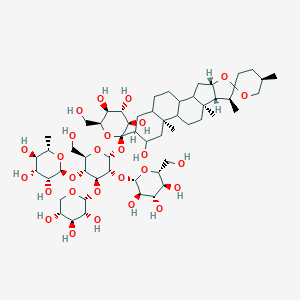
3-Rxgsd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Rxgsd is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a complex molecule that is synthesized using a specific method that involves several steps. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3-Rxgsd is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins that are required for the growth and survival of cancer cells and viruses. The exact targets of 3-Rxgsd are still under investigation.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Rxgsd has several biochemical and physiological effects. The compound has been found to induce apoptosis, which is the programmed cell death of cancer cells. Additionally, 3-Rxgsd has been shown to inhibit the growth of cancer cells by blocking cell division. The compound has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Rxgsd in lab experiments are its potential applications in various fields of scientific research. The compound has been found to be effective against a wide range of cancer cell lines and drug-resistant bacteria. Additionally, 3-Rxgsd has been shown to be effective against viral infections, including HIV and hepatitis C. However, the limitations of using 3-Rxgsd in lab experiments are its complex synthesis method and the limited availability of the compound.
Zukünftige Richtungen
The future directions of 3-Rxgsd research include further studies on the mechanism of action of the compound, its potential applications in various fields of scientific research, and the development of more efficient synthesis methods. Additionally, research on the toxicity and safety of 3-Rxgsd is necessary before the compound can be used in clinical trials. The potential use of 3-Rxgsd in combination with other drugs for the treatment of cancer and viral infections should also be investigated.
Conclusion:
In conclusion, 3-Rxgsd is a synthetic compound that has potential applications in various fields of scientific research. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is necessary to fully understand the potential of 3-Rxgsd in the treatment of cancer and viral infections.
Synthesemethoden
The synthesis of 3-Rxgsd is a complex process that involves several steps. The first step involves the preparation of the starting materials, which are then subjected to a series of chemical reactions. The final product is obtained after purification and isolation. The synthesis method of 3-Rxgsd is a closely guarded secret, and only a few research groups have been successful in synthesizing the compound.
Wissenschaftliche Forschungsanwendungen
3-Rxgsd has several potential applications in scientific research. It has been studied for its antiviral, antibacterial, and anticancer properties. The compound has been shown to inhibit the growth of several cancer cell lines and has also been found to be effective against drug-resistant bacteria. Additionally, 3-Rxgsd has been studied for its potential use in treating viral infections, including HIV and hepatitis C.
Eigenschaften
CAS-Nummer |
139979-76-3 |
|---|---|
Produktname |
3-Rxgsd |
Molekularformel |
C56H92O27 |
Molekulargewicht |
1197.3 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6S)-6-(hydroxymethyl)-2-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-[(4S,5'R,7S,8R,9S,13S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C56H92O27/c1-20-8-11-55(74-18-20)21(2)34-30(81-55)13-26-24-7-6-23-12-27(28(60)14-54(23,5)25(24)9-10-53(26,34)4)56(48(72)41(68)38(65)32(16-58)82-56)83-52-47(80-51-44(71)40(67)37(64)31(15-57)76-51)46(79-49-42(69)36(63)29(61)19-73-49)45(33(17-59)77-52)78-50-43(70)39(66)35(62)22(3)75-50/h20-52,57-72H,6-19H2,1-5H3/t20-,21+,22+,23?,24?,25?,26?,27?,28?,29-,30+,31-,32+,33-,34+,35+,36+,37-,38-,39-,40+,41+,42-,43-,44-,45-,46+,47-,48-,49-,50+,51+,52-,53+,54+,55?,56-/m1/s1 |
InChI-Schlüssel |
KADIFLZXWRELEB-VSVOSOTASA-N |
Isomerische SMILES |
C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CC(C(C6)[C@]7([C@@H]([C@H]([C@@H]([C@@H](O7)CO)O)O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O[C@@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)C)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)C7(C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(CO2)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1 |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)C7(C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(CO2)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1 |
Synonyme |
3-O-((rhamnopyranosyl-(1-3)-xylopyranosyl-(1-2)-)(glucopyranosyl-(1-3))-glucopyranosyl-(1-3)-glucopyranosyl)spirostan-2,3-diol 3-RXGSD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



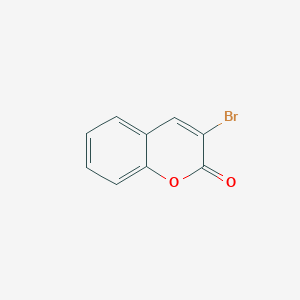
![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)


